6,8-Dimethylimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC14074683
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2 |
|---|---|
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | 6,8-dimethylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C9H10N2/c1-7-5-8(2)9-10-3-4-11(9)6-7/h3-6H,1-2H3 |
| Standard InChI Key | WPZVVJYMRJUKNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN2C1=NC=C2)C |
Introduction
Chemical Identity and Structural Characteristics
6,8-Dimethylimidazo[1,2-a]pyridine (C₉H₁₀N₂) features a planar bicyclic framework comprising a five-membered imidazole ring fused to a six-membered pyridine ring. The methyl groups at positions 6 and 8 introduce steric and electronic modifications that significantly influence reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.20 g/mol |
| XLogP3 | 1.8 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 24.7 Ų |
The compound’s aromaticity is preserved despite methyl substitution, as evidenced by NMR studies of analogous imidazo[1,2-a]pyridines, which show characteristic deshielded proton signals in the δ 7.5–9.0 ppm range for the pyridine ring .
Synthetic Methodologies
Classical Condensation Approaches
The Tschitschibabin reaction, first reported in 1925, remains a foundational method for imidazo[1,2-a]pyridine synthesis. This one-pot condensation involves reacting 2-aminopyridine derivatives with α-haloketones under thermal conditions . For 6,8-dimethylimidazo[1,2-a]pyridine, pre-functionalized 2-amino-6-methylpyridine could serve as the starting material, though regioselectivity challenges necessitate careful optimization of reaction parameters.
Catalytic Strategies
Modern synthetic routes leverage transition metal catalysis to enhance efficiency. A FeCl₃-catalyzed cascade reaction between nitroolefins and 2-aminopyridines has demonstrated broad substrate tolerance, enabling the incorporation of methyl groups at specific positions . For instance:
This method achieves yields exceeding 70% while minimizing byproduct formation.
Post-Functionalization Techniques
Late-stage bromination or cross-coupling reactions allow further derivatization. The patent literature describes a regioselective bromination protocol using N-bromosuccinimide (NBS) in dichloromethane, which could be adapted for introducing functional groups at the 3-position .
Physicochemical Properties
Solubility and Stability
6,8-Dimethylimidazo[1,2-a]pyridine exhibits limited aqueous solubility (≈1.2 mg/mL at 25°C) but demonstrates excellent stability in organic solvents such as ethanol and dichloromethane. Its logP value of 1.8 suggests moderate lipophilicity, making it amenable to formulation in lipid-based delivery systems.
Spectroscopic Characterization
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UV-Vis: Strong absorption at λ_max = 270 nm (π→π* transitions)
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IR: Stretching vibrations at 1605 cm⁻¹ (C=N), 2920 cm⁻¹ (C-H methyl)
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¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 7.25–7.90 (m, 3H, aromatic)
Industrial and Material Science Applications
Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions. A recent patent describes its use in Suzuki-Miyaura couplings, achieving turnover numbers (TON) > 10⁴ .
Organic Electronics
Thin films of 6,8-dimethylimidazo[1,2-a]pyridine exhibit hole mobility of 0.45 cm²/V·s, making it suitable for organic field-effect transistors (OFETs) .
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